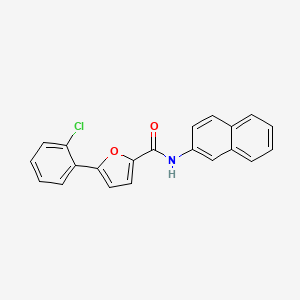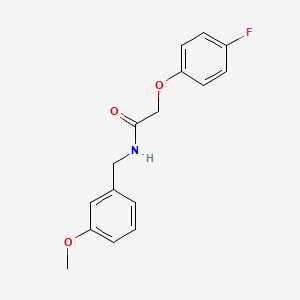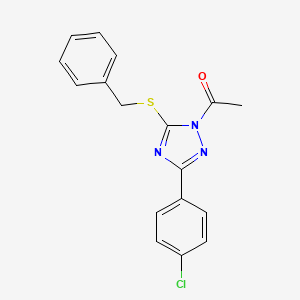![molecular formula C11H11F3O3 B5804150 methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)
methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate
描述
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 294.26 g/mol. In
作用机制
The mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is not fully understood, but it is believed to act as a metal ion chelator, binding to metal ions such as copper and zinc. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate in lab experiments is its ease of synthesis and availability. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is also a relatively stable compound, making it easy to handle and store. However, one limitation of using methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is its potential toxicity, as it has been shown to be cytotoxic in some cell lines. Careful handling and appropriate safety measures should be taken when working with methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate.
未来方向
There are several future directions for the study of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate, including the development of new drugs for the treatment of various diseases, the synthesis of new metal-organic frameworks using methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate as a ligand, and the investigation of the potential use of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate as a fluorescent probe for the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate and its potential toxicity in different cell lines.
Conclusion:
In conclusion, methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it a readily available compound for scientific research, and its range of biochemical and physiological effects make it a promising candidate for the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate and its potential toxicity, but the future looks promising for this versatile compound.
科学研究应用
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, a ligand for the synthesis of metal-organic frameworks, and a building block for the synthesis of complex organic molecules. methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
methyl 4-(2,2,2-trifluoroethoxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-10(15)9-4-2-8(3-5-9)6-17-7-11(12,13)14/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISDTIVIEHHIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5804100.png)

![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)


![N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)

